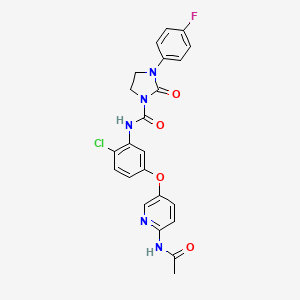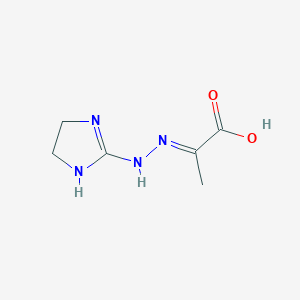![molecular formula C8H6ClFN2 B12828721 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
2-(Chlorofluoromethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the photochemical cleavage of imidazole-diazonium fluoroborates. This process involves the diazotization of aminoimidazoles with sodium nitrite in aqueous hydrofluoric acid, followed by irradiation with a mercury lamp to replace the diazo group with a fluorine atom . Another method involves the reaction of N-(2-halophenyl)trifluoroacetimidoyl chlorides with primary amines in the presence of catalytic copper(I) iodide and tetramethylethylenediamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using halogen-releasing reagents such as sodium hypochlorite or N-halosuccinimides. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzimidazole-2-carboxylic acid derivatives.
Reduction: 2-(Chlorofluoromethyl)benzimidazole alcohols.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Chlorofluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
2-Trifluoromethyl-1H-benzimidazole: Similar in structure but with a trifluoromethyl group instead of a chlorofluoromethyl group.
2-Chloro-1H-benzimidazole: Lacks the fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-1H-benzimidazole: Contains only a fluorine atom, leading to distinct reactivity and biological effects.
Uniqueness: 2-(Chlorofluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. This dual halogenation also enhances its biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H6ClFN2 |
|---|---|
Peso molecular |
184.60 g/mol |
Nombre IUPAC |
2-[chloro(fluoro)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12) |
Clave InChI |
KQVMNLIENPLQNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)




![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)


